6-Chloro-9-(2,6-dichlorobenzyl)purine is a synthetic organic compound classified as a purine derivative. It features a purine ring structure that is substituted with a 6-chloro group and a 2,6-dichlorobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological research.
This compound is synthesized from commercially available starting materials, including 2,6-dichlorobenzyl chloride and various purine derivatives. It falls under the broader category of substituted purines, which are known for their roles in biological systems, particularly in nucleic acid structures and as pharmacological agents .
The synthesis of 6-Chloro-9-(2,6-dichlorobenzyl)purine typically involves several key steps:
The molecular structure of 6-Chloro-9-(2,6-dichlorobenzyl)purine can be represented as follows:
The compound features:
This structure contributes to its unique chemical properties and biological activity .
6-Chloro-9-(2,6-dichlorobenzyl)purine participates in various chemical reactions typical of purine derivatives:
The mechanism of action for 6-Chloro-9-(2,6-dichlorobenzyl)purine is primarily through its interaction with specific molecular targets:
These properties influence its handling and application in laboratory settings .
6-Chloro-9-(2,6-dichlorobenzyl)purine has several scientific applications:
Bioisosteric replacement has been instrumental in refining purine-based ligands for enhanced target affinity and selectivity. This approach systematically substitutes structural elements while preserving essential pharmacophoric features. In histamine H3 receptor (H3R) ligand development, purine serves as a strategic bioisostere for pyrrolo[2,3-d]pyrimidine scaffolds, maintaining comparable spatial and electronic properties. The nitrogen atom at position 7 (N-7) in purine analogues provides an additional hydrogen-bond acceptor site absent in pyrrolo[2,3-d]pyrimidines, enabling novel interactions with residues in the H3R binding pocket [2]. Key modifications include:
Table 1: Impact of Bioisosteric Modifications on H3R Affinity
Compound | Core Scaffold | X Position | R Group | Ki (nM) |
---|---|---|---|---|
3d | Purine | H | 2,6-diCl | 2.91 |
3h | Purine | Cl | 2,6-diCl | 5.51 |
III | Pyrrolo[2,3-d]pyrimidine | - | 2,6-diCl | 6.00 |
These substitutions demonstrate that purine’s versatility facilitates precise tuning of molecular recognition properties, yielding derivatives with sub-nanomolar H3R affinity [2].
The pharmacophore of 6-chloro-9-(2,6-dichlorobenzyl)purine derivatives incorporates two critical elements: a bipiperidine moiety and electron-withdrawing aromatic substituents. The bipiperidine group, linked at the C-6 position, serves as an essential cationic center for ionic bonding with Asp114 in the H3R binding site. This interaction anchors the ligand within the receptor’s transmembrane domain [2]. Concurrently, electron-withdrawing substituents on the N-9 benzyl ring—particularly 2,6-dichloro groups—enhance ligand efficacy through:
Table 2: Structure-Activity Relationships of N-9 Benzyl Substitutions
R Group | Ki (nM) | Lipophilicity (logP) | Key Interactions |
---|---|---|---|
4-F | 105 | 1.8 | Weak π-stacking |
4-CN | 28.8 | 2.1 | Dipole-dipole |
2,6-diCl | 2.91 | 3.3 | Halogen bonding, π-stacking |
Molecular dynamics simulations confirm that the 2,6-dichlorobenzyl group occupies a hydrophobic subpocket lined by Phe330, Phe334, and Tyr374, with binding free energies of −8.2 kcal/mol [2].
Purine and pyrrolo[2,3-d]pyrimidine scaffolds exhibit distinct biophysical and interaction profiles when optimized for H3R targeting. The purine scaffold demonstrates superior affinity due to:
Table 3: Scaffold Comparison in H3R Ligands
Parameter | Purine Scaffold | Pyrrolo[2,3-d]pyrimidine |
---|---|---|
Ki Range (nM) | 2.91–105 | 6.0–126 |
H-Bond Acceptors | 4 | 3 |
logP (2,6-diCl R) | 3.3 | 2.9 |
Tyr374 Interaction | Yes (N-7) | No |
Notably, purine-based ligand 3d (Ki = 2.91 nM) outperforms its pyrrolo[2,3-d]pyrimidine counterpart III (Ki = 6.0 nM) despite identical bipiperidine and dichlorobenzyl pharmacophoric elements, validating purine’s strategic advantage for H3R binding [2]. This superiority stems from purine’s capacity to exploit auxiliary binding sites through its imidazole ring nitrogen, a feature inaccessible to bioisosteric alternatives.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7